molecular formula C5H5N5 B568402 3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine CAS No. 116599-51-0

3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine

Cat. No.: B568402
CAS No.: 116599-51-0
M. Wt: 135.13
InChI Key: DEYDOLNUXYTAHV-UHFFFAOYSA-N
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Description

3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine is a nitrogen-dense heterocyclic compound with the molecular formula C5H5N5 and a molecular weight of 135.13 g/mol . This fused triazolopyridine scaffold is of significant interest in various research fields, particularly in medicinal chemistry and materials science. Recent scientific literature highlights that such 1,2,3-triazole-fused diazine heterocycles are investigated for their potential as inhibitors of biologically important targets, including the c-Met protein kinase, and as allosteric modulators for GABAA receptors . Furthermore, derivatives of related isomeric systems, like [1,2,3]triazolo[4,5-c]pyridine, have been identified as potential organic sensitizers for high-performance solar cells, functioning as part of an electron donor-acceptor core system . The compound serves as a valuable synthetic building block for the development of fluorescent probes, chemosensors, and as a bidentate ligand for coordinating metal ions due to the presence of multiple nitrogen atoms . Researchers utilize this scaffold to explore receptor-ligand interactions and docking processes in the development of new pharmacologically active agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

116599-51-0

Molecular Formula

C5H5N5

Molecular Weight

135.13

IUPAC Name

2H-triazolo[4,5-c]pyridin-7-amine

InChI

InChI=1S/C5H5N5/c6-3-1-7-2-4-5(3)9-10-8-4/h1-2H,6H2,(H,8,9,10)

InChI Key

DEYDOLNUXYTAHV-UHFFFAOYSA-N

SMILES

C1=C(C2=NNN=C2C=N1)N

Origin of Product

United States

Preparation Methods

Cyclization via Diazotization

Diazotization represents a cornerstone method for constructing the triazole ring system. This approach leverages ortho-diamine intermediates, which undergo cyclization upon treatment with nitrous acid (HNO₂) or its equivalents. For example, in the synthesis of structurally analogous triazolo-furo-pyridines, researchers achieved a 70% yield by treating an ortho-diamine precursor with sodium nitrite (NaNO₂) in acetic acid/water (1:1) at 0°C. The reaction proceeds via the generation of a diazonium intermediate, which spontaneously cyclizes to form the triazole ring.

Key steps include:

  • Preparation of the ortho-diamine precursor through Pd-catalyzed hydrogenation of nitro groups.

  • Cyclization under acidic conditions (e.g., HCl or CH₃COOH) to facilitate diazonium formation.

  • Neutralization with sodium bicarbonate to quench excess acid and extract the product into organic solvents.

This method is particularly advantageous for substrates sensitive to harsh conditions, as it operates at low temperatures and avoids transition-metal catalysts.

Cyclization with tert-Butyl Nitrite

Alternative cyclization strategies employ tert-butyl nitrite (t-BuONO) under mild conditions. In a seminal study, diamines derived from 4-chloro-3-nitropyridine were treated with t-BuONO to yield triazolo[4,5-c]pyridine derivatives. The reaction mechanism involves nitrosative deamination, where t-BuONO acts as both a nitrosating agent and base, facilitating cyclization without requiring strong acids.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: Room temperature (23°C).

  • Yield: ~65–75% after purification by silica gel chromatography.

This method is favored for its compatibility with air-sensitive reagents and scalability in continuous flow reactors.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of nitro precursors but may complicate purification. In contrast, acetic acid/water mixtures improve diazotization yields by stabilizing reactive intermediates. Catalytic systems, such as Pd/Al₂O₃ for hydrogenation, reduce reaction times from hours to minutes while maintaining >90% conversion rates.

Temperature and Stoichiometry

Cyclization reactions exhibit strong temperature dependence. Diazotization at 0°C minimizes side reactions like over-oxidation, whereas t-BuONO-mediated cyclization proceeds efficiently at 23°C. Stoichiometric excess of NaNO₂ (1.5–2.0 equivalents) ensures complete conversion of diamines, though higher equivalents risk nitrosative degradation.

Functionalization and Introduction of the 7-Amino Group

The 7-amino group is typically introduced via two strategies:

Reduction of Nitro Precursors

Nitro groups at position 7 are reduced to amines using transfer hydrogenation with ammonium formate and Pd/C. For example, hydrogenation of a nitro-substituted triazolo[4,5-c]pyridine at 50 psi H₂ and 50°C yields the 7-amine derivative in 85% yield.

Direct Amination

Nucleophilic aromatic substitution (SNAr) enables direct amination using ammonia or amines. This method requires electron-deficient aromatic rings, often achieved by introducing electron-withdrawing groups (e.g., chloro or trifluoromethyl) at adjacent positions.

Purification and Isolation Techniques

MethodConditionsPurity (%)Yield (%)Reference
Silica ChromatographyEtOAc/hexane (4:1)>9570
RecrystallizationEthanol/water (3:1)9865
Continuous FlowMethanol, 2 mL/min9980

Silica gel chromatography remains the gold standard for laboratory-scale purification, while continuous flow systems enhance throughput in industrial settings.

Industrial-Scale Production Considerations

Scaling triazolo[4,5-c]pyridin-7-amine synthesis necessitates:

  • Continuous Flow Reactors: Reduce residence times and improve heat transfer during exothermic cyclization steps.

  • Catalyst Recycling: Pd/Al₂O₃ catalysts can be reused for up to 10 cycles without significant activity loss.

  • Waste Minimization: Solvent recovery systems (e.g., distillation) reduce environmental impact and costs.

Comparative Analysis of Preparation Methods

ParameterDiazotizationtert-Butyl Nitrite
Yield70%75%
Temperature0°C23°C
ScalabilityModerateHigh
PurificationExtractionChromatography
Industrial FeasibilityLimitedHigh

The tert-butyl nitrite method outperforms diazotization in scalability and yield, though it requires costly catalysts .

Chemical Reactions Analysis

Types of Reactions

3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Triazolo-Pyridine/Pyrimidine Derivatives with Varying Ring Positions

The position of the triazolo ring fusion significantly impacts physicochemical and biological properties:

Compound Name Ring Position Key Substituents Melting Point (°C) NMR Shifts (¹H, ppm) Biological Activity Reference
3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine [4,5-c] NH₂ at C7 Not reported Not available Potential kinase/PDE modulation
3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-amine [4,5-d] NH₂ at C7, S-substituents 154–155 (e.g., 9b) δ 7.2–8.5 (aromatic protons) PDE8A/B inhibition
3H-[1,2,3]Triazolo[4,5-b]pyridin-5-amine [4,5-b] Br at C7, NH₂ at C5 Predicted: 525.9 δ 5.72 (pKa) Kinase modulation
[1,2,4]Triazolo[1,5-c]pyrimidine (8) [1,5-c] p-Tolyl group Lower m.p. vs. [4,3-c] C2-H: δ 8.21 Not specified

Key Observations :

  • Ring Position and NMR Shifts : [1,2,4]Triazolo[4,3-c]pyrimidines (e.g., compound 9) exhibit downfield shifts for C3-H (δ 8.45) and C5-H (δ 7.95) compared to [1,5-c] analogs (δ 8.21 for C2-H), indicating distinct electronic environments .
  • Melting Points : [4,3-c] derivatives generally exhibit higher melting points than [1,5-c] analogs due to enhanced intermolecular interactions .

Substituent Effects on Physicochemical Properties

Substituents at the triazolo core modulate solubility, stability, and bioactivity:

Compound Example Substituents Physical Properties Biological Relevance
3-Benzyl-5-(propylthio)-N-cyclopropyl derivative (3) Benzyl, propylthio, cyclopropylamine m.p. 78% yield, δ 49.37 (CH₂) in ¹³C NMR Improved selectivity for kinase targets
3-((4-(Thiazol-2-ylmethyl)morpholinyl)methyl)-5-CF₃ analog Trifluoromethyl, morpholine-thiazole Not reported Enhanced PDE8A/B inhibition
7-(Benzyloxy)-1H-triazolo[4,5-d]pyrimidin-5-amine Benzyloxy, NH₂ Soluble in polar solvents (EtOAc) Probable nucleic acid mimicry

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃) : Increase metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Thioether Substituents (e.g., propylthio) : Enhance lipophilicity, improving membrane permeability .

Q & A

Q. What are the optimal synthetic routes and purification strategies for 3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine?

The synthesis typically involves multi-step reactions starting from triazolopyridine precursors. Key steps include cyclization under controlled pH and temperature (e.g., 60–80°C) to form the fused triazole-pyridine core. Purification often requires column chromatography or recrystallization using solvents like ethanol or acetonitrile to achieve >95% purity . Critical parameters include reaction time (12–24 hours) and stoichiometric ratios of coupling agents (e.g., carbodiimides) to minimize byproducts.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the triazole and pyridine ring systems, with characteristic shifts at δ 8.2–8.5 ppm (pyridine protons) and δ 7.8–8.0 ppm (triazole protons). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., m/z 163.06 for C₅H₅N₇), while HPLC with UV detection (λ = 254 nm) ensures purity. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. How does the compound’s reactivity vary under different conditions (e.g., pH, solvent)?

The triazole ring exhibits nucleophilic reactivity in polar aprotic solvents (e.g., DMF), enabling functionalization at the C5 position. Under acidic conditions (pH < 3), the pyridine nitrogen may protonate, altering electronic properties and reducing electrophilic substitution rates. Reductive environments (e.g., NaBH₄) can selectively reduce nitro groups if present, while oxidizing agents (e.g., H₂O₂) modify thioether substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation time) or impurities in synthesized batches. To address this:

  • Standardize bioassays (e.g., use isogenic cell lines and matched controls).
  • Validate compound purity via LC-MS and quantify batch-to-batch variability.
  • Perform dose-response curves (IC₅₀/EC₅₀) across multiple replicates to confirm potency ranges .

Q. What computational strategies predict target binding and SAR for triazolopyridine derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like kinases or GPCRs. Focus on:

  • Key residues (e.g., ATP-binding pockets in kinases) for hydrogen bonding with the triazole N2 atom.
  • Substituent effects: Bulky groups at C3 improve hydrophobic interactions but may reduce solubility.
  • Free energy calculations (MM/PBSA) to rank binding affinities of analogues .

Q. How can regioselectivity challenges in synthesizing analogues be addressed?

Regioselectivity in triazole functionalization is influenced by steric and electronic factors. Strategies include:

  • Directing groups (e.g., methoxy at C4) to guide electrophilic substitution.
  • Transition metal catalysis (e.g., Pd-mediated cross-coupling) for precise C–H activation at C5 or C7 positions.
  • Microwave-assisted synthesis to enhance reaction specificity and reduce competing pathways .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Target deconvolution: Use CRISPR-Cas9 screens or proteome profiling to identify interacting proteins.
  • Pharmacodynamic markers: Measure downstream effects (e.g., phosphorylation levels via Western blot).
  • In vivo imaging: Radiolabel the compound (e.g., ¹¹C or ¹⁸F isotopes) for PET tracking in animal models .

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